molecular formula C21H18N4O3 B11052627 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11052627
M. Wt: 374.4 g/mol
InChI Key: RUPFXMQVLFANBB-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

The synthesis of 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . This one-pot transformation is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2,4-diamino-5-(2-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N4O3/c1-2-27-15-6-4-3-5-12(15)17-13-8-7-11(26)9-16(13)28-21-18(17)19(23)14(10-22)20(24)25-21/h3-9,17,26H,2H2,1H3,(H4,23,24,25)

InChI Key

RUPFXMQVLFANBB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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